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Compound of Interest

Compound Name: 2-Chloro-6-nitroquinoline

Cat. No.: B1366723 Get Quote

2-Chloro-6-nitroquinoline is a substituted heterocyclic aromatic compound that serves as a

highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2]

The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous

therapeutic agents with a broad spectrum of biological activities, including antimalarial and

anticancer properties.[3] In 2-Chloro-6-nitroquinoline, the quinoline nucleus is functionalized

with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a nitro

group at the 6-position.[2] This specific arrangement of substituents creates a unique electronic

landscape that dictates the molecule's reactivity, making it an ideal precursor for the synthesis

of more complex, biologically active molecules through targeted chemical modifications.

This technical guide provides a comprehensive exploration of the core physical and chemical

properties of 2-Chloro-6-nitroquinoline. We will delve into its structural attributes,

spectroscopic signature, and chemical reactivity, offering field-proven insights and detailed

experimental protocols for its characterization. The causality behind its properties will be

explained, grounding theoretical principles in practical application for researchers, scientists,

and drug development professionals.

Molecular Structure and Physicochemical
Properties
The foundational properties of 2-Chloro-6-nitroquinoline are dictated by its molecular

structure, which consists of a quinoline ring system substituted at the C2 and C6 positions.
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Core Structural Identifiers:

Molecular Formula: C₉H₅ClN₂O₂[2][4]

Molecular Weight: 208.60 g/mol [2][5]

CAS Number: 29969-57-1[2][4]

IUPAC Name: 2-chloro-6-nitroquinoline[6]

The presence of a chlorine atom on the electron-deficient pyridine ring and a nitro group on the

carbocyclic benzene ring significantly influences the molecule's polarity, stability, and

intermolecular interactions. These structural features give rise to the key physicochemical

properties summarized below.

Table 1: Summary of Physicochemical Data for 2-Chloro-6-nitroquinoline

Property Value Source(s)

Physical State Light yellow solid [6]

Melting Point 236-237 °C [4][5]

Boiling Point 363.444 °C at 760 mmHg [4][5]

Density 1.484 g/cm³ [4][5]

Flash Point 173.605 °C [4][5]

Vapor Pressure 0 mmHg at 25 °C [4][5]

pKa (Predicted) -1.42 ± 0.43 [5]

Solubility No data available [4]

Note: While most properties are experimentally determined, some, like the pKa, are predicted

values based on computational models.

Chemical Reactivity and Synthetic Utility
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The reactivity of 2-Chloro-6-nitroquinoline is dominated by the electronic effects of its

substituents. Both the chloro and nitro groups are strongly electron-withdrawing, which

deactivates the quinoline ring system towards electrophilic aromatic substitution but

significantly activates it for nucleophilic aromatic substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr) at the C2
Position
The chlorine atom at the C2 position is particularly susceptible to displacement by

nucleophiles. This is because the C2 position is part of the inherently electron-poor pyridine

ring, and the adjacent ring nitrogen can effectively stabilize the negative charge of the

Meisenheimer complex intermediate formed during the reaction. The nitro group at C6 further

enhances this reactivity by withdrawing electron density from the entire ring system through

resonance.

This high reactivity makes 2-Chloro-6-nitroquinoline an excellent substrate for introducing a

wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position, a critical

step in the synthesis of many targeted pharmaceutical compounds.[9]

Reactants Intermediate Products

2-Chloro-6-nitroquinoline + Nu⁻ Meisenheimer Complex
(Resonance Stabilized)

Nucleophilic Attack
2-Substituted-6-nitroquinoline + Cl⁻

Loss of Leaving Group (Cl⁻)

Click to download full resolution via product page

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group
The second major site of reactivity is the nitro group at the C6 position. This group can be

readily reduced to a primary amine (6-amino-2-chloroquinoline), which serves as a versatile

synthetic handle for further functionalization, such as amide bond formation or diazotization

reactions.[10] This transformation is fundamental for building molecular diversity from the

quinoline scaffold.
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Common Reduction Methods:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV)

oxide (PtO₂) under a hydrogen atmosphere.

Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of

hydrochloric acid (HCl).[10]

The choice of reducing agent is critical and depends on the presence of other reducible

functional groups within the molecule.

Spectroscopic Profile and Characterization
Confirming the identity and purity of 2-Chloro-6-nitroquinoline relies on a combination of

spectroscopic techniques. While publicly available experimental spectra are limited, the

expected features can be reliably predicted based on its structure and data from analogous

compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the

molecule.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic

region (typically δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro

groups will cause the protons on the quinoline ring to shift downfield compared to

unsubstituted quinoline.[11] The coupling patterns (doublets, doublet of doublets) will be

characteristic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine

carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) and the

carbon attached to the nitro group (C6) will have characteristic chemical shifts influenced by

these substituents.[12]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Table 2: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

~1580-1620 C=N Stretch Quinoline Ring

~1450-1600 C=C Stretch Aromatic Ring

~1500-1550 & 1330-1370
Asymmetric & Symmetric NO₂

Stretch
Nitro Group

~1000-1100 C-Cl Stretch Aryl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental

composition.

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (m/z ≈ 208.6).

Isotope Pattern: A crucial diagnostic feature will be the presence of an M+2 peak with an

intensity approximately one-third of the molecular ion peak.[13] This characteristic 3:1 ratio is

definitive for a compound containing one chlorine atom.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols for Spectroscopic Analysis
The following are generalized, self-validating protocols for obtaining high-quality spectroscopic

data for 2-Chloro-6-nitroquinoline.

Protocol 1: NMR Spectrum Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the

sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in

a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[14]

Instrument Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended

for better resolution). Lock the spectrometer on the deuterium signal of the solvent and

optimize the magnetic field homogeneity by shimming.[11]
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¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to set include

spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of

scans (16-64 scans are usually sufficient for achieving a good signal-to-noise ratio).[11]

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation

delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are

typically required due to the lower natural abundance of ¹³C.[12]

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical

shift scale using the residual solvent peak or an internal standard like Tetramethylsilane

(TMS).

Protocol 2: FT-IR Spectrum Acquisition
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal by applying pressure with the built-in clamp.

Background Collection: Before running the sample, acquire a background spectrum of the

empty ATR crystal. This will be automatically subtracted from the sample spectrum to

remove interference from atmospheric CO₂ and H₂O.

Sample Spectrum Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption peaks and compare them to known

values for the expected functional groups.[12]

Safety and Handling
2-Chloro-6-nitroquinoline is a chemical compound intended for research and development

use only.[2][4] As with any laboratory chemical, it should be handled with appropriate care,

following standard safety protocols.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.[15]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin and eyes.[16]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere

(e.g., nitrogen or argon) at 2-8°C.[5]

First Aid:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated

clothing.[4]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician

immediately.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS)

provided by the supplier before handling this compound.[4]

Conclusion
2-Chloro-6-nitroquinoline is a compound of significant strategic value in synthetic chemistry.

Its well-defined physicochemical properties and predictable reactivity, governed by the chloro

and nitro substituents, make it an exceptional starting material for creating diverse libraries of

novel quinoline derivatives. A thorough understanding of its spectroscopic signature is

paramount for reaction monitoring and quality control. By leveraging the insights and protocols

outlined in this guide, researchers can confidently and effectively utilize 2-Chloro-6-
nitroquinoline in their synthetic endeavors to accelerate the discovery and development of

new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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